molecular formula C13H15N5O2 B2388708 N-(2-acetamidoethyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide CAS No. 1798542-01-4

N-(2-acetamidoethyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide

Cat. No. B2388708
CAS RN: 1798542-01-4
M. Wt: 273.296
InChI Key: WJBAPEKXDHNIAT-UHFFFAOYSA-N
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Description

The compound “N-(2-acetamidoethyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide” is a complex organic molecule. It contains a 1H-1,2,3-triazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms. It also contains an acetamidoethyl group (CH3CONHCH2CH2-) and a phenyl group (C6H5-), which are common in organic chemistry .


Molecular Structure Analysis

Again, without specific data, I can only provide general information. The 1H-1,2,3-triazole ring is planar due to the sp2 hybridization of all its atoms. The phenyl group is also planar. The acetamidoethyl group might provide some flexibility to the molecule .


Chemical Reactions Analysis

1,2,3-Triazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, and they can undergo N-alkylation and N-arylation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the presence of the polar acetamidoethyl group and the aromatic phenyl and 1,2,3-triazole rings might influence its solubility, reactivity, and other properties .

Scientific Research Applications

Safety and Hazards

Without specific data, it’s hard to comment on the safety and hazards of this compound. As a general rule, one should always handle chemicals with appropriate safety measures .

Future Directions

The study of 1,2,3-triazoles is a vibrant field in chemistry due to their utility in click chemistry and their presence in various biologically active compounds. Future research might explore new synthetic methods, reactions, and applications of these compounds .

properties

IUPAC Name

N-(2-acetamidoethyl)-5-phenyl-2H-triazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O2/c1-9(19)14-7-8-15-13(20)12-11(16-18-17-12)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,14,19)(H,15,20)(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJBAPEKXDHNIAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCNC(=O)C1=NNN=C1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-acetamidoethyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide

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